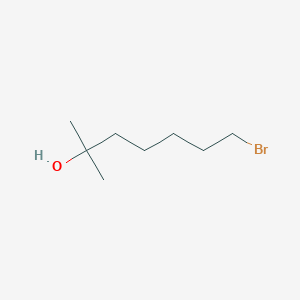

7-Bromo-2-methylheptan-2-ol

Description

Contextual Significance of Halogenated Alcohols in Chemical Research

Halogenated organic compounds are of immense importance in synthetic chemistry. The inclusion of a halogen atom, such as bromine, into an organic molecule introduces a reactive handle that can participate in a wide array of reactions. Specifically, halogenated alcohols, or haloalcohols, are useful intermediates because they possess two functional groups—a hydroxyl (-OH) group and a halogen atom. Current time information in Bangalore, IN. This dual functionality allows for selective reactions at either end of the molecule, providing a pathway to a diverse range of more complex structures.

The hydroxyl group can be a poor leaving group in nucleophilic substitution reactions, but its reactivity can be enhanced through various activation methods. patsnap.com The carbon-bromine bond, on the other hand, is more susceptible to nucleophilic attack, making it a good leaving group. This differential reactivity is a key aspect of the synthetic utility of bromoalcohols. They are frequently employed in the synthesis of alkyl halides, which are themselves versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds. Current time information in Bangalore, IN.patsnap.com

Role of 7-Bromo-2-methylheptan-2-ol as a Versatile Synthetic Intermediate

7-Bromo-2-methylheptan-2-ol serves as a prime example of a versatile synthetic intermediate due to its bifunctional nature. evitachem.com The presence of both a tertiary alcohol and a primary alkyl bromide allows for a range of selective chemical modifications.

One of the notable applications of this compound is in the functionalization of polymers. In a process known as Friedel–Crafts bromoalkylation, 7-Bromo-2-methylheptan-2-ol is used to introduce bromoalkyl side chains onto aromatic polymers, such as polystyrene-based copolymers (SEBS). acs.org In this acid-catalyzed reaction, the tertiary alcohol is protonated and loses water to form a tertiary carbocation, which then reacts with the aromatic rings of the polymer. acs.orgosti.gov The resulting polymer is functionalized with pendant bromoalkyl groups, which can be further reacted, for instance, by amination to create quaternary ammonium (B1175870) groups. acs.org This process is instrumental in the development of anion exchange membranes (AEMs), which are critical components in fuel cells and other electrochemical devices. acs.orgosti.gov The length of the alkyl chain of the bromoalcohol, in this case, a heptyl chain, influences the properties of the resulting membrane, such as its ion exchange capacity and conductivity. acs.orgosti.gov

While not a direct precursor, the structural motif of 7-Bromo-2-methylheptan-2-ol is related to intermediates used in the synthesis of pharmacologically active molecules. For instance, a key intermediate in the synthesis of Bempedoic acid, a lipid-lowering drug, is ethyl 7-bromo-2,2-dimethylheptanoate. chemicalbook.comgoogle.com The synthesis of this and related intermediates often starts from materials like 1,5-dibromopentane (B145557) and ethyl isobutyrate. patsnap.comgoogle.com The structural similarity highlights the importance of bromo-substituted heptane (B126788) derivatives in medicinal chemistry.

Overview of Academic Research Trajectories for the Compound

Academic research involving 7-Bromo-2-methylheptan-2-ol has predominantly focused on its application in materials science, particularly in the creation of functionalized polymers. Researchers have investigated its use, along with other bromoalkyl tertiary alcohols, to systematically modify the properties of block copolymers. acs.orgosti.gov These studies often explore how the degree of functionalization and the length of the tether between the polymer backbone and the functional group affect the final material's properties. osti.gov For example, research has shown that the molecular weight of the polymer increases after the Friedel-Crafts bromoalkylation reaction. acs.org The resulting bromoalkylated polymers are soluble in organic solvents, allowing for further processing before subsequent reactions, like amination, render them insoluble. osti.gov The investigation into these functionalized polymers is driven by the need for advanced materials with tailored properties for applications such as anion exchange membranes for fuel cells. acs.orgosti.gov The NMR spectrum of 7-bromo-2-methylheptan-2-ol has been documented in the supporting information of these research articles, confirming its structure. doi.org

Structure

3D Structure

Properties

CAS No. |

107768-04-7 |

|---|---|

Molecular Formula |

C8H17BrO |

Molecular Weight |

209.12 g/mol |

IUPAC Name |

7-bromo-2-methylheptan-2-ol |

InChI |

InChI=1S/C8H17BrO/c1-8(2,10)6-4-3-5-7-9/h10H,3-7H2,1-2H3 |

InChI Key |

TVXXQVOFAQGRRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCBr)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Bromo 2 Methylheptan 2 Ol

Grignard Reaction-Based Synthetic Pathways

The most direct and widely utilized method for synthesizing 7-Bromo-2-methylheptan-2-ol involves the addition of a Grignard reagent to a suitable ester precursor. This approach leverages the nucleophilic character of the Grignard reagent to form a new carbon-carbon bond, creating the tertiary alcohol moiety in a highly efficient manner.

Optimization of Alkyl Magnesium Bromide Addition for High Yields

The synthesis of 7-Bromo-2-methylheptan-2-ol is effectively achieved by reacting its precursor, ethyl 6-bromohexanoate (B1238239), with methylmagnesium bromide. acs.org In this reaction, two equivalents of the Grignard reagent add to the ester. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is not isolated. A second equivalent of the Grignard reagent then rapidly adds to this ketone, and subsequent aqueous workup yields the tertiary alcohol.

Key to achieving high yields is the management of reaction conditions to favor the desired double addition while minimizing side reactions. The kinetics of Grignard additions to esters reveal a complex process involving the formation of a magnesium hemiacetal intermediate which then rearranges to a ketone. mit.edu This ketone is more reactive than the starting ester, leading to the second addition.

Optimization strategies include:

Temperature Control: Performing the reaction at low temperatures, often starting at 0 °C and then allowing it to proceed at room temperature, helps to control the exothermic nature of the reaction and reduce the formation of byproducts. Cryogenic temperatures (e.g., -40 °C) are essential when trying to achieve mono-addition but are less critical for the exhaustive double addition required for tertiary alcohol synthesis. mit.edu

Reagent Addition: Slow, dropwise addition of the Grignard reagent to the ester solution ensures that the concentration of the Grignard reagent is kept low, which can help to prevent side reactions with the bromine-containing part of the molecule.

Solvent Choice: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are the standard solvents for Grignard reactions as they solvate the magnesium center, maintaining the reagent's reactivity.

While the primary reaction is robust, potential side reactions can lower the yield. These include the reaction of the Grignard reagent with the alkyl bromide end of another molecule, leading to oligomerization, although this is generally slow under standard conditions. Copper catalysts, sometimes used in Grignard cross-coupling reactions, can promote this undesired reaction and are therefore avoided in this specific synthesis. tandfonline.com

Precursor Synthesis: Ethyl 6-Bromohexanoate and Related Esters

The availability and purity of the starting material, ethyl 6-bromohexanoate, are critical for the successful synthesis of the target alcohol. Several reliable methods for its preparation have been established.

One common and high-yielding approach begins with the ring-opening of ε-caprolactone. google.comtandfonline.com This can be achieved by reacting ε-caprolactone with hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid, to form 6-bromohexanoic acid. tandfonline.com The resulting carboxylic acid is then esterified with ethanol (B145695), typically under reflux with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, to yield ethyl 6-bromohexanoate. google.com A one-pot modification of this procedure, reacting caprolactone (B156226) with a mixture of HBr and sulfuric acid followed by an esterification workup, has been reported to produce the ester in high yield (86%). google.com

Another documented method involves passing dry hydrogen bromide gas through a solution of ε-caprolactone in an organic solvent. google.com This process efficiently generates 6-bromohexanoic acid, which can be isolated by crystallization and then esterified. google.com

| Precursor Method | Reagents | Key Conditions | Yield | Reference |

| Two-Step from ε-Caprolactone | 1. HBr, H₂SO₄2. Ethanol, p-toluenesulfonic acid | 1. Ring-opening2. Azeotropic distillation | ~90% | tandfonline.com |

| One-Pot from ε-Caprolactone | HBr (48%), H₂SO₄ (96%), Ethanol, p-toluenesulfonic acid | Reaction followed by extraction and azeotropic distillation | 86% | google.com |

| Esterification of 6-Bromohexanoic Acid | 6-Bromohexanoic acid, Ethanol, H₂SO₄ | Reflux for 4-6 hours | High |

Alternative Approaches for Bromo-Alcohol Synthesis

While the Grignard pathway is highly effective, alternative strategies exist for the synthesis of bromo-alcohols, which can be advantageous in specific contexts, such as polymer modification or when different precursor materials are more readily available.

Direct Bromination Strategies from Precursor Alcohols

The conversion of an alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For a molecule like 7-Bromo-2-methylheptan-2-ol, this would conceptually involve the bromination of a precursor diol or the selective bromination of a precursor alcohol like 2-methylheptan-2-ol.

The direct conversion of a tertiary alcohol, such as 2-methylheptan-2-ol, to an alkyl bromide can be achieved using various reagents. nih.gov Common methods for the bromination of alcohols include treatment with hydrogen bromide (often generated in situ from sodium bromide and sulfuric acid) or phosphorus tribromide. organic-chemistry.org For tertiary alcohols, the reaction typically proceeds through an SN1 mechanism, where the hydroxyl group is protonated, leaves as water to form a stable tertiary carbocation, which is then attacked by a bromide ion.

However, applying this strategy to synthesize 7-Bromo-2-methylheptan-2-ol from 2-methylheptan-2-ol would not be a viable primary route, as it would require subsequent introduction of the bromine at the terminal (C7) position, a far more complex transformation. A more plausible, though indirect, "direct bromination" approach would involve starting with a precursor that already contains the seven-carbon chain and a terminal functional group that can be converted to a bromide after the tertiary alcohol is formed.

Strategies for Bromo-Alkylated Tertiary Alcohols in Polymer Functionalization

Bromo-alkylated tertiary alcohols, including 7-Bromo-2-methylheptan-2-ol, are valuable reagents for the functionalization of aromatic polymers to produce materials like anion exchange membranes (AEMs). acs.orgosti.govosti.govresearchgate.net A key strategy is the acid-catalyzed Friedel-Crafts alkylation of a polymer backbone, such as polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS). acs.orgosti.govosti.gov

In this process:

The tertiary alcohol is protonated by a strong Brønsted acid, like triflic acid.

The protonated alcohol eliminates a water molecule to form a stable tertiary carbocation intermediate.

This carbocation acts as an electrophile and reacts with the aromatic rings (the polystyrene block) of the polymer to form a new carbon-carbon bond. acs.orgosti.gov

This method effectively tethers the bromo-alkyl chain to the polymer. The terminal bromide can then be converted into various functional groups, such as quaternary ammonium (B1175870) (QA) groups by amination with trimethylamine (B31210), to impart ion-conductivity to the polymer. acs.orgosti.govresearchgate.net This one-step bromoalkylation allows for convenient control over the degree of functionalization and the length of the cation tether by simply changing the molar ratio and the specific structure of the bromoalkylated tertiary alcohol used. acs.orgresearchgate.net An alternative to using the tertiary alcohol directly is to use a corresponding alkene substrate for the Friedel-Crafts bromoalkylation, which avoids the production of water as a byproduct and can be achieved with only a catalytic amount of acid. acs.org

Considerations for Stereocontrol in Related Bromo-Alcohol Syntheses

The target molecule, 7-Bromo-2-methylheptan-2-ol, is achiral, meaning it does not have a stereocenter. However, the principles of stereocontrol are crucial in the synthesis of related, more complex bromo-alcohols where stereochemistry is a defining feature.

The stereoselective synthesis of bromo-alcohols often relies on substrate or reagent control to favor the formation of one stereoisomer over another. For instance, in the synthesis of cyclic β-bromoalcohols, the diastereoselectivity of bromolactamization reactions can be highly dependent on the nature of substituents on the starting N-allylamine. researchgate.net

In acyclic systems, the creation of chiral bromo-alcohols often involves the stereoselective opening of chiral precursors like epoxides or the stereoselective halogenation of alkenes. Asymmetric halogenation reactions, while challenging, represent a powerful tool. For example, catalytic enantioselective bromochlorination of allylic alcohols has been developed, demonstrating that catalyst systems can control both regioselectivity and absolute stereochemistry.

Furthermore, diastereoselective reductions of β-hydroxy ketones are a cornerstone for producing syn-1,3-diols, which are important structural motifs. Recently, methods involving a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols have been developed, providing access to halogen-containing chiral syn-1,3-diols with high stereocontrol.

These examples highlight that while the synthesis of 7-Bromo-2-methylheptan-2-ol itself does not require stereochemical control, the broader field of bromo-alcohol synthesis is rich with advanced stereoselective methodologies applicable to the construction of complex, biologically active molecules and chiral materials.

Green Chemistry Principles in the Synthesis of the Bromo-Alcohol

The application of green chemistry principles to the synthesis of 7-Bromo-2-methylheptan-2-ol is crucial for developing more sustainable and environmentally benign manufacturing processes. Traditional methods for synthesizing tertiary alcohols, such as the Grignard reaction, often involve hazardous solvents, stoichiometric reagents, and conditions that are not environmentally friendly. beyondbenign.org Modern synthetic strategies aim to mitigate these issues by focusing on aspects like solvent choice, atom economy, and the use of alternative, less hazardous reagents.

A common route to 7-Bromo-2-methylheptan-2-ol involves the reaction of a Grignard reagent with a ketone or ester. For instance, reacting methylmagnesium bromide with ethyl 6-bromohexanoate can yield the target tertiary alcohol. acs.org Applying green chemistry principles to this transformation involves a critical evaluation of each component and condition of the reaction.

One of the primary considerations in greening the Grignard reaction is the choice of solvent. umb.edu Traditionally, anhydrous and volatile ethers like diethyl ether or tetrahydrofuran (THF) are used to stabilize the Grignard reagent and prevent its reaction with water. beyondbenign.orgkhanacademy.org These solvents pose significant safety and environmental hazards. A greener alternative that has been explored is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs and has a more favorable safety profile. umb.edu Studies have shown that 2-MeTHF can be a superior or equal solvent for Grignard reactions, broadening the scope for more sustainable processes. umb.edu

Another key principle is maximizing atom economy and reducing waste. This can be addressed by developing one-pot or tandem reactions that avoid the isolation of intermediates. mdpi.com For example, a process that directly uses an alcohol as a carbonyl surrogate through catalytic dehydrogenation can eliminate a separate oxidation step, which often requires hazardous oxidizing agents. nih.gov This approach generates hydrogen gas as the only byproduct, presenting a much cleaner alternative to traditional oxidation. nih.gov While not yet specifically documented for 7-bromo-2-methylheptan-2-ol, this ruthenium-catalyzed, Grignard-type reaction from alcohols represents a promising green avenue. nih.gov

Furthermore, exploring alternative reagents to the highly reactive organomagnesium compounds can also align with green chemistry goals. Zinc-mediated processes, for instance, offer an advantage as they can often be conducted under aqueous or "wet" conditions, reducing the stringent requirement for anhydrous solvents. beyondbenign.org

The table below outlines a comparison between a conventional Grignard synthesis and a potential greener pathway for 7-Bromo-2-methylheptan-2-ol, incorporating green chemistry principles.

| Feature | Conventional Grignard Synthesis | Greener Synthetic Approach | Green Chemistry Principle Addressed |

| Solvent | Diethyl Ether or Tetrahydrofuran (THF) beyondbenign.org | 2-Methyltetrahydrofuran (2-MeTHF) umb.edu | Use of renewable feedstocks; safer solvents. |

| Precursor | Ethyl 6-bromohexanoate (requires pre-synthesis) acs.org | 6-bromo-1-hexanol (used as a carbonyl surrogate) nih.gov | Reducing synthetic steps (avoids oxidation). |

| Reagent | Stoichiometric Grignard reagent organicchemistrytutor.com | Catalytic system (e.g., Ru-PNP complex) with a carbanion source nih.gov | Use of catalysis; waste reduction (H₂ as byproduct). |

| Reaction Conditions | Rigorously anhydrous conditions; often low temperatures beyondbenign.org | Milder conditions; potential for use in "wet" or aqueous media (if using Zn-mediated alternative) beyondbenign.orgnih.gov | Energy efficiency; prevention of accidents. |

| Work-up | Aqueous acid quench, solvent extraction organicchemistrytutor.com | Potentially simpler work-up, reduced solvent use rsc.org | Prevention of waste. |

Mechanistic Investigations of 7 Bromo 2 Methylheptan 2 Ol Reactivity

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and 7-Bromo-2-methylheptan-2-ol presents two potential sites for such transformations: the tertiary alcohol and the primary bromide.

SN1 Reactivity Studies of Tertiary Bromo-Alcohols

The tertiary alcohol moiety of 7-Bromo-2-methylheptan-2-ol is prone to undergo nucleophilic substitution via a unimolecular (SN1) mechanism, particularly under acidic conditions. masterorganicchemistry.comchemguide.co.uk The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). cdnsciencepub.commissouri.edu Subsequent departure of the water molecule generates a relatively stable tertiary carbocation at the C2 position. ucsb.eduquora.comchemist.sg

This carbocation intermediate is planar and can be attacked by a nucleophile from either face. libretexts.org If the nucleophile is weak, such as the solvent (a process known as solvolysis), a mixture of products can be expected. sciepub.com The rate of this reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step. youtube.commasterorganicchemistry.com It is important to note that SN1 reactions are often in competition with E1 elimination reactions. sciepub.com

Table 1: Factors Influencing SN1 Reactivity at the Tertiary Center

| Factor | Influence on SN1 Reactivity | Rationale |

| Substrate Structure | Favored | Formation of a stable tertiary carbocation. ucsb.eduquora.com |

| Leaving Group | Good (after protonation) | The hydroxyl group is a poor leaving group, but protonation to -OH2+ makes it a good leaving group (H2O). cdnsciencepub.commissouri.edu |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles would favor other pathways (e.g., E2 at the primary site). Neutral nucleophiles like water or alcohols are common. missouri.edulibretexts.org |

| Solvent | Polar protic solvents | These solvents can stabilize the carbocation intermediate through solvation. sciepub.com |

SN2 Reactivity Considerations for the Bromo Functionality

The primary bromoalkane functionality at the C7 position is susceptible to bimolecular nucleophilic substitution (SN2). masterorganicchemistry.com This reaction proceeds via a single, concerted step where the nucleophile attacks the carbon atom, and the bromide ion leaves simultaneously. masterorganicchemistry.com This mechanism is favored for primary halides due to minimal steric hindrance. ucsb.edu

A particularly interesting SN2 pathway for 7-Bromo-2-methylheptan-2-ol is an intramolecular reaction. The hydroxyl group can act as an internal nucleophile, attacking the primary carbon bearing the bromine. This would lead to the formation of a cyclic ether. The rate of such cyclizations is highly dependent on the size of the ring being formed. The formation of five- and six-membered rings is generally rapid compared to analogous intermolecular reactions. wikipedia.org In the case of 7-Bromo-2-methylheptan-2-ol, an intramolecular SN2 reaction would lead to the formation of a seven-membered ring (2,2-dimethyl-oxepane). The rate of formation for seven-membered rings is known to be slower than for five- or six-membered rings but can still occur, especially at low concentrations to disfavor intermolecular reactions. masterorganicchemistry.comwikipedia.org

Table 2: Illustrative Relative Rates of Intramolecular Cyclization for ω-Haloamines This table illustrates the general trend in cyclization rates as a function of ring size and serves as an analogy for the behavior of 7-Bromo-2-methylheptan-2-ol.

| Ring Size (n) | Relative Rate Constant (k_rel) |

| 3 | 0.1 |

| 4 | 0.002 |

| 5 | 100 |

| 6 | 1.7 |

| 7 | 0.03 |

Data adapted from established trends in intramolecular reactions. wikipedia.org

Elimination Reactions of 7-Bromo-2-methylheptan-2-ol

Elimination reactions, which lead to the formation of alkenes, are common competing pathways to nucleophilic substitution.

E1 Pathway Analysis

The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction. sciepub.com Therefore, E1 is a significant competing pathway for reactions occurring at the tertiary alcohol center under acidic conditions. After the formation of the tertiary carbocation, a weak base (which can be the solvent or the conjugate base of the acid catalyst) can abstract a proton from an adjacent carbon atom, leading to the formation of a double bond. masterorganicchemistry.com

Given the structure of 7-Bromo-2-methylheptan-2-ol, E1 elimination from the C2 carbocation could result in the formation of two possible alkene products, with the more substituted alkene being the major product according to Zaitsev's rule. masterorganicchemistry.com Higher temperatures generally favor elimination reactions over substitution reactions. ucalgary.ca

E2 Pathway Analysis

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. libretexts.org This pathway is favored by strong, sterically hindered bases and is a potential reaction for the primary bromo- functionality of 7-Bromo-2-methylheptan-2-ol. libretexts.org

The reaction of the primary bromide with a strong base like potassium tert-butoxide would likely lead to an E2 reaction, yielding 2-methylhept-1-en-7-ol. The use of a strong, non-bulky base like sodium ethoxide in ethanol (B145695) would result in a competition between SN2 and E2, with the E2 product becoming more significant at higher temperatures. chemguide.co.ukdocbrown.infobrainly.com For primary haloalkanes, substitution is often the major pathway unless a very strong or bulky base is used. chemguide.co.uk

Table 3: Competition between Substitution and Elimination for Bromoalkanes Illustrative product ratios based on general principles for reactions with sodium ethoxide in ethanol.

| Substrate Type | % Substitution (SN2) | % Elimination (E2) | Favored Conditions for Elimination |

| Primary (e.g., 1-bromobutane) | ~90% | ~10% | High temperature, strong/bulky base. chemguide.co.ukdocbrown.info |

| Secondary (e.g., 2-bromobutane) | ~20% | ~80% | High temperature, strong base. docbrown.info |

| Tertiary (e.g., t-butyl bromide) | <1% (SN2 is negligible) | >99% | Strong base. chemguide.co.uk |

Factors Governing Substitution vs. Elimination Selectivity

The competition between nucleophilic substitution (S\textsubscript{N}) and elimination (E) reactions is a central theme in the chemistry of haloalkanes. jove.com In the case of 7-bromo-2-methylheptan-2-ol, the primary carbon bearing the bromine atom is susceptible to both S\textsubscript{N}2 and E2 pathways when treated with a nucleophile or base. jove.comlibretexts.org Several factors dictate the predominant reaction pathway.

Nature of the Nucleophile/Base: The strength and steric hindrance of the reacting species are crucial.

Strong, unhindered nucleophiles/bases like hydroxide (B78521) (OH⁻) or ethoxide (EtO⁻) can act as both nucleophiles and bases, leading to a mixture of substitution and elimination products. chemguide.co.ukchemguide.co.uk

Strong, hindered bases , such as potassium tert-butoxide (t-BuOK), are sterically demanding and have difficulty accessing the electrophilic α-carbon for substitution. Consequently, they preferentially abstract a β-hydrogen, favoring the E2 elimination product, 2-methylhept-6-en-2-ol. jove.com

Weak bases that are good nucleophiles, such as iodide (I⁻) or cyanide (CN⁻), will predominantly lead to S\textsubscript{N}2 products. libretexts.org

Reaction Conditions:

Temperature: Higher temperatures favor elimination reactions over substitution. Elimination has a higher activation energy, and the increase in entropy (formation of more particles) makes it more favorable at elevated temperatures. chemguide.co.ukchemguide.co.uk To favor substitution, lower temperatures are preferred. chemguide.co.uk

Solvent: The choice of solvent plays a significant role.

Protic solvents , like water, can solvate the nucleophile, slightly decreasing its nucleophilicity and can also encourage substitution. chemguide.co.ukchemguide.co.uk

Aprotic solvents or less polar solvents like pure ethanol favor elimination. chemguide.co.ukchemguide.co.uk A common practice to promote elimination is to use a concentrated solution of a strong base in ethanol. chemguide.co.uk

Concentration: High concentrations of a strong, unhindered base like potassium hydroxide favor elimination. chemguide.co.ukchemguide.co.uk

The following table summarizes the expected major product based on varying conditions:

| Condition | Favored Reaction | Major Product |

| Strong, hindered base (e.g., t-BuOK) | E2 Elimination | 2-methylhept-6-en-2-ol |

| Strong, unhindered base (e.g., KOH), high temp, ethanol solvent | E2 Elimination | 2-methylhept-6-en-2-ol |

| Strong, unhindered base (e.g., KOH), low temp, aqueous solvent | S\textsubscript{N}2 Substitution | 2-methylheptane-1,7-diol |

| Weakly basic, good nucleophile (e.g., NaCN) | S\textsubscript{N}2 Substitution | 8-hydroxy-8-methyl-octanenitrile |

Rearrangement Processes in the Context of Carbocation Intermediates

Carbocation rearrangements are common in reactions proceeding through S\textsubscript{N}1 or E1 mechanisms, where a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. youtube.comlibretexts.org For 7-bromo-2-methylheptan-2-ol, the formation of a primary carbocation at C7 upon departure of the bromide ion is highly unfavorable. youtube.com Therefore, S\textsubscript{N}1/E1 reactions at the primary bromide are unlikely under normal conditions.

However, carbocation formation can be induced at the tertiary alcohol end of the molecule under acidic conditions (see section 3.4). If a carbocation were to form at C2, it would already be a relatively stable tertiary carbocation. Rearrangement from this position is generally not expected unless a more stable carbocation can be formed, which is not immediately apparent in this structure.

A more relevant discussion of rearrangement involves long-range hydride shifts. Quantum chemical studies on the related 2,6-dimethyl-2-heptyl cation have shown that 1,5-hydride shifts are energetically feasible, proceeding through a six-membered ring-like transition state. acs.orgresearchgate.netstackexchange.com The energy barrier for a 1,5-hydride shift in the 2,6-dimethyl-2-heptyl cation is significantly lower than for a 1,4-hydride shift. stackexchange.com

If a carbocation is generated at C2 of 7-bromo-2-methylheptan-2-ol, a 1,5-hydride shift could theoretically occur, transferring a hydride from C6 to C2.

Hypothetical 1,5-Hydride Shift: Initial Carbocation: 7-bromo-2-methylheptan-2-yl cation Rearranged Carbocation: 7-bromo-2-methylheptan-6-yl cation (a secondary carbocation)

This particular rearrangement from a tertiary to a secondary carbocation would be thermodynamically unfavorable. libretexts.org Therefore, significant rearrangement of the initial C2 carbocation via hydride shifts to other positions on the chain is unlikely. However, the possibility of complex rearrangements cannot be entirely dismissed, especially under forcing conditions or in the gas phase where symmetrically bridged carbocation structures can be favored. acs.orgresearchgate.net

Acid-Catalyzed Transformations and Side Reactions

In the presence of a strong acid, such as triflic acid or sulfuric acid, the tertiary alcohol of 7-bromo-2-methylheptan-2-ol can be protonated, forming a good leaving group (water). acs.orgosti.gov Departure of water generates a tertiary carbocation at the C2 position. libretexts.org This intermediate can then undergo several reactions.

Dehydration: The most common reaction is elimination of a proton from an adjacent carbon (C1 or C3) to form an alkene. According to Zaitsev's rule, the more substituted alkene is generally the major product.

Path A (Proton loss from C3): Forms 7-bromo-2-methylhept-2-ene (major product).

Path B (Proton loss from C1): Forms 7-bromo-2-methylhept-1-ene (B15446291) (minor product).

Intramolecular Cyclization (Friedel-Crafts type): Although less common for simple halo-alcohols, under certain catalytic conditions, the carbocation at C2 could be attacked by the bromine atom, but this would form a highly strained 6-membered ring with a positively charged bromine, which is unlikely. A more plausible intramolecular reaction involves the formation of cyclic ethers. If the bromine were first substituted by a hydroxyl group to form 2-methylheptane-1,7-diol, acid-catalyzed dehydration could lead to intramolecular nucleophilic attack by the terminal hydroxyl group on the C2 carbocation, forming a seven-membered cyclic ether, oxepane.

Side Reactions:

Intermolecular Reactions: The C2 carbocation can be trapped by another molecule of the alcohol, leading to the formation of an ether dimer.

Friedel-Crafts Alkylation: In the presence of an aromatic solvent (e.g., benzene) and a strong acid catalyst, the C2 carbocation can act as an electrophile in a Friedel-Crafts alkylation reaction. acs.org This has been demonstrated in the functionalization of polystyrene, where 7-bromo-2-methylheptan-2-ol is used to attach bromoalkyl chains to the aromatic rings of the polymer. acs.orgosti.gov

Instability Issues: Functionalization attempts with similar bromo-alcohols having shorter alkyl chains (n=1, 2) have been reported as unsuccessful, likely due to the instability of the carbocation intermediate when the electron-withdrawing bromine atom is too close to the carbocation center. acs.orgosti.gov

Radical Reactions Involving the Bromo Functionality

The carbon-bromine bond in 7-bromo-2-methylheptan-2-ol can undergo homolytic cleavage to generate a primary alkyl radical. This process can be initiated by heat, light (photolysis), or the use of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide. youtube.comlibretexts.org

Radical Halogenation/Dehalogenation: The generated 7-hydroxy-7-methylheptyl radical can participate in various radical chain reactions.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor (e.g., H-SnBu₃ or from the solvent), leading to the formation of 2-methylheptan-2-ol.

Radical Addition (Giese Reaction): The alkyl radical can add to electron-deficient alkenes (e.g., acrylates, acrylonitrile) in a Giese reaction, forming a new carbon-carbon bond. rsc.org This provides a pathway to more complex molecules.

Radical Borylation: Recent methods have been developed for the photoinduced radical borylation of alkyl bromides. sci-hub.se This would convert the bromo-functionalized end of the molecule into a versatile boronate ester, which can be used in a wide range of subsequent coupling reactions (e.g., Suzuki coupling). sci-hub.se

The general mechanism for a radical chain reaction involving the bromo- group is as follows:

Initiation: A radical initiator generates a radical, which then abstracts the bromine atom from 7-bromo-2-methylheptan-2-ol to form the primary alkyl radical. Initiator• + R-Br → Initiator-Br + R•

Propagation: The alkyl radical (R•) reacts with another species, for example, an alkene in a Giese addition, to form a new radical adduct. This new radical can then propagate the chain. R• + H₂C=CH-X → R-CH₂-CH•-X R-CH₂-CH•-X + R-Br → R-CH₂-CH(Br)-X + R•

Termination: Two radicals combine to terminate the chain reaction. libretexts.org R• + R• → R-R

The selectivity of radical bromination itself is low for primary hydrogens, but the C-Br bond serves as an effective handle for initiating these radical transformations. libretexts.org

Derivatization and Chemical Transformations of 7 Bromo 2 Methylheptan 2 Ol

Functionalization via the Hydroxyl Group

The tertiary hydroxyl group is a key site for derivatization, although its reactivity is influenced by steric hindrance.

Modification of the hydroxyl group through esterification or etherification can be used to introduce new functionalities or to protect the alcohol during subsequent reactions.

Esterification: The formation of esters from tertiary alcohols like 7-bromo-2-methylheptan-2-ol is possible but often requires specific conditions to overcome steric hindrance. medcraveonline.com Standard Fischer esterification is typically not effective. More reactive acylating agents, such as acyl chlorides or anhydrides in the presence of a suitable base, are generally employed.

Etherification: The synthesis of ethers from 7-bromo-2-methylheptan-2-ol can be achieved under various conditions. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used. A documented example includes the formation of an allyl ether derivative. molaid.com

Table 1: Representative Etherification of 7-Bromo-2-methylheptan-2-ol

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 7-Bromo-2-methylheptan-2-ol | Allyl bromide (in the presence of a base) | 7-(allyloxy)-2-methylheptan-2-ol | molaid.com |

The reactivity of the hydroxyl group towards oxidation and reduction is limited by its tertiary nature.

Oxidation: Tertiary alcohols are resistant to oxidation under conditions that readily transform primary or secondary alcohols, such as Jones' reagent (a solution of chromium trioxide in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). thieme-connect.de The absence of a hydrogen atom on the carbinol carbon prevents the typical oxidation mechanism from occurring. Forcing conditions would likely lead to cleavage of carbon-carbon bonds rather than selective oxidation of the alcohol.

Reduction: The reduction of an alcohol functional group is not a common transformation. Chemical modifications targeting the hydroxyl group typically involve its conversion to a better leaving group followed by substitution or elimination, rather than direct reduction. Reduction studies on 7-bromo-2-methylheptan-2-ol would focus on the bromo moiety.

Esterification and Etherification Reactions

Transformations Involving the Bromo Moiety

The primary alkyl bromide is a highly versatile functional group, readily participating in nucleophilic substitution and organometallic reactions.

The bromine atom can be exchanged for other halogens or removed entirely.

Halogen Exchange: The Finkelstein reaction allows for the conversion of alkyl bromides to alkyl iodides by treatment with sodium iodide in acetone. This transformation is an equilibrium process, driven to completion by the precipitation of the less soluble sodium bromide. This would convert 7-bromo-2-methylheptan-2-ol into 7-iodo-2-methylheptan-2-ol, a precursor for other reactions.

Reduction to Alkane: The bromo group can be reduced to a hydrogen atom, converting the haloalkane into an alkane. This can be achieved using various reducing agents, such as tributyltin hydride in a free-radical process or by catalytic hydrogenation. This reduction yields 2-methylheptan-2-ol. uobaghdad.edu.iqlibretexts.org

Table 2: Transformations of the Bromo Group

| Starting Material | Transformation | Reagents | Product |

|---|---|---|---|

| 7-Bromo-2-methylheptan-2-ol | Halogen Exchange | NaI in acetone | 7-Iodo-2-methylheptan-2-ol |

| 7-Bromo-2-methylheptan-2-ol | Reduction to Alkane | e.g., Bu₃SnH, AIBN or H₂, Pd/C | 2-methylheptan-2-ol |

The carbon-bromine bond is a key handle for forming new carbon-carbon bonds.

Grignard Reagent Formation: Attempting to form a Grignard reagent from 7-bromo-2-methylheptan-2-ol by direct reaction with magnesium metal is problematic. brainly.in Grignard reagents are potent bases and would be quenched by the acidic proton of the hydroxyl group within the same molecule. masterorganicchemistry.com To successfully utilize this pathway, the hydroxyl group must first be protected with a suitable protecting group (e.g., as a silyl (B83357) ether) that is stable to the Grignard formation conditions. After protection, the Grignard reagent can be formed and used to react with various electrophiles. It is important to distinguish this from the synthesis of 7-bromo-2-methylheptan-2-ol itself, which can be accomplished by reacting methylmagnesium bromide with ethyl 6-bromohexanoate (B1238239). acs.orgwiley-vch.de

Cross-Coupling Reactions: The alkyl bromide moiety is an excellent substrate for transition metal-catalyzed cross-coupling reactions. chemscene.com Palladium or nickel catalysts can facilitate the coupling of the alkyl chain with a wide range of organometallic partners (containing boron, zinc, tin, etc.) or other substrates like alkenes and alkynes. osti.govcaltech.edunih.gov These reactions, such as Suzuki, Stille, or Negishi couplings, are powerful methods for constructing complex carbon skeletons. The hydroxyl group may require protection depending on the specific reaction conditions.

Halogen Exchange and Reduction to Alkane

Synthesis of Advanced Organic Scaffolds from 7-Bromo-2-methylheptan-2-ol

The dual reactivity of 7-bromo-2-methylheptan-2-ol makes it a valuable precursor for creating advanced and functionally complex organic structures. A notable application is its use in materials science for the synthesis of functional polymers.

One significant example is the preparation of elastomeric anion exchange membranes (AEMs). acs.orgosti.gov In this process, 7-bromo-2-methylheptan-2-ol is used to functionalize the aromatic polystyrene blocks of a polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS) triblock copolymer. The synthesis involves two key steps:

Friedel-Crafts Bromoalkylation: The SEBS polymer is reacted with 7-bromo-2-methylheptan-2-ol in the presence of a strong acid catalyst like triflic acid. acs.orgosti.gov The acid protonates the tertiary alcohol, which then leaves as a molecule of water to generate a tertiary carbocation. This carbocation acts as the electrophile in a Friedel-Crafts alkylation of the phenyl rings of the polystyrene blocks, attaching the 7-bromo-2-methylheptyl side chains.

Amination: The bromo-functionalized polymer is then reacted with an amine, such as trimethylamine (B31210), to install quaternary ammonium (B1175870) groups onto the side chains. acs.orgosti.gov

This process transforms the initial commodity polymer into a specialized ion-conducting polymer (an advanced scaffold) suitable for applications in fuel cells and other electrochemical devices. acs.org The length of the alkyl chain from the 7-bromo-2-methylheptan-2-ol acts as a flexible spacer for the ionic groups.

Stereochemical Considerations in the Synthesis and Reactions of 7 Bromo 2 Methylheptan 2 Ol Derivatives

Stereoisomerism in Related Heptanol (B41253) Structures

The potential for stereoisomerism in 7-Bromo-2-methylheptan-2-ol is best understood by analyzing the chirality of analogous heptanol structures. The core structure, 2-methylheptan-2-ol, is a tertiary alcohol. nih.govnist.gov The carbon atom at the C2 position is bonded to a hydroxyl group, a methyl group, another methyl group, and a pentyl chain. As this carbon is not bonded to four different substituent groups, 2-methylheptan-2-ol itself is achiral and does not have stereoisomers. nih.govnist.gov

However, chirality is a common feature in other substituted heptanols. For instance, 3-heptanol (B47328) is a chiral molecule because the carbon at the C3 position is attached to a hydrogen atom, a hydroxyl group, an ethyl group, and a butyl group, which are all different. quora.com This results in the existence of two enantiomers, (R)-3-heptanol and (S)-3-heptanol. quora.com Similarly, other positional isomers of methylheptanol, such as 2-methyl-3-heptanol (B94098) and 5-ethyl-2-methylheptan-3-ol, also possess chiral centers and therefore exist as stereoisomers. chegg.com

In the case of 7-Bromo-2-methylheptan-2-ol, the carbon atom at the C2 position is a tertiary carbinol center. nih.gov This carbon is attached to two methyl groups, a hydroxyl group, and a 5-bromopentyl group. Since two of the substituents on the C2 carbon are identical (methyl groups), this specific carbon atom is not a stereocenter. Therefore, in its basic structure, 7-Bromo-2-methylheptan-2-ol is an achiral molecule and does not exhibit enantiomerism.

However, if we consider derivatives of 7-Bromo-2-methylheptan-2-ol where further substitutions create a chiral center, then stereoisomerism becomes a key aspect. For example, if one of the methyl groups at the C2 position were to be replaced by a different group, or if a substituent on the alkyl chain created a new stereocenter, the resulting molecule would be chiral. The principles of stereoisomerism in such derivatives would be analogous to those observed in other chiral heptanols.

Table 1: Chirality in Heptanol and Related Structures

| Compound Name | Molecular Formula | Presence of Chiral Center | Number of Stereoisomers |

|---|---|---|---|

| 2-Methylheptan-2-ol | C8H18O | No | 1 (achiral) |

| 3-Heptanol | C7H16O | Yes | 2 (enantiomers) |

| 7-Bromo-2-methylheptan-2-ol | C8H17BrO | No | 1 (achiral) |

Chiral Induction and Asymmetric Synthesis Approaches for Analogues

The synthesis of enantiomerically enriched chiral molecules is a cornerstone of modern organic chemistry. For analogues of 7-Bromo-2-methylheptan-2-ol that are chiral, several strategies for asymmetric synthesis can be envisaged, primarily focusing on the creation of chiral tertiary alcohols. illinois.eduthieme-connect.com

One of the most direct methods for the asymmetric synthesis of chiral tertiary alcohols is the enantioselective addition of organometallic reagents to ketones. illinois.edu For instance, the addition of organozinc reagents to ketones in the presence of a chiral catalyst can yield tertiary alcohols with high enantiomeric excess. illinois.edu A similar approach using Grignard reagents with rationally designed chiral ligands has also been shown to be effective for a broad scope of ketones. nih.gov

Another powerful technique is kinetic resolution, which involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The kinetic resolution of racemic tertiary alcohols can be achieved using chiral catalysts, including both metal-based systems and organocatalysts. thieme-connect.com For bromoalcohols specifically, enzymatic kinetic resolution has been explored. researchgate.netacs.org For example, lipases have been used for the resolution of β-bromoalcohols, although challenges such as catalyst decomposition due to the presence of the bromo substituent have been noted. researchgate.netacs.org Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, offers a pathway to a theoretical 100% yield of a single enantiomer. researchgate.netacs.org While DKR has been successfully applied to chloro-alcohols, its efficiency is reduced for bromo-alcohols. researchgate.netacs.org

Chiral auxiliaries provide another robust method for asymmetric synthesis. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired stereocenter has been created, the auxiliary can be removed. york.ac.uk This approach offers high levels of diastereocontrol, and the diastereomeric products can often be separated using standard techniques like chromatography or crystallization. york.ac.uk

Table 2: Comparison of Asymmetric Synthesis Strategies for Analogous Chiral Alcohols

| Synthesis Strategy | Description | Potential Applicability to Chiral 7-Bromo-2-methylheptan-2-ol Analogues |

|---|---|---|

| Asymmetric Addition to Ketones | Enantioselective addition of organometallic reagents to a ketone precursor using a chiral catalyst. | A ketone precursor, such as 7-bromo-2-heptanone, could be reacted with a methyl organometallic reagent in the presence of a chiral catalyst. illinois.edunih.gov |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of a chiral bromoalcohol analogue. | A racemic mixture of a chiral analogue could be resolved using enzymatic or non-enzymatic catalysts. thieme-connect.comresearchgate.net |

| Dynamic Kinetic Resolution | Combination of kinetic resolution with in-situ racemization of the unreacted enantiomer. | Could potentially provide high yields of a single enantiomer of a chiral analogue, though challenges with bromo-compounds exist. researchgate.netacs.org |

Diastereoselective Control in Functionalization Reactions

Once a chiral center is established within a derivative of 7-Bromo-2-methylheptan-2-ol, subsequent reactions can be influenced by this existing stereochemistry, leading to diastereoselective outcomes. Diastereoselectivity refers to the preferential formation of one diastereomer over another.

A key functionalization reaction for 7-Bromo-2-methylheptan-2-ol and its derivatives is intramolecular cyclization. The presence of a terminal bromine atom and a hydroxyl group allows for the potential formation of a cyclic ether, specifically a substituted oxepane, through an intramolecular Williamson ether synthesis. If the starting alcohol is chiral, this cyclization can proceed with diastereoselectivity, leading to a preference for one of the possible diastereomeric cyclic products. The stereochemistry of the transition state, which is influenced by the conformation of the carbon chain and the steric and electronic interactions between substituents, will determine the preferred diastereomer. While direct studies on the cyclization of 7-Bromo-2-methylheptan-2-ol are not readily found, the principles of stereocontrol in the intramolecular reactions of haloalcohols are well-established. acs.orgacs.org

Furthermore, functionalization of the double bond in an unsaturated analogue of 7-Bromo-2-methylheptan-2-ol, such as a derivative of 7-bromo-2-methylhept-6-en-2-ol, can also be subject to diastereoselective control. For example, the epoxidation of the double bond would result in the formation of two new stereocenters. The existing stereocenter at C2 could direct the approach of the epoxidizing agent, leading to the preferential formation of one of the four possible diastereomers. Similarly, halohydrin formation across the double bond would also be expected to proceed with some degree of diastereoselectivity. nih.govmasterorganicchemistry.com

The stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives has been demonstrated through a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols. researchgate.net This highlights how a chiral center can effectively control the stereochemical outcome of a complex functionalization sequence. Such strategies could be conceptually applied to chiral derivatives of 7-Bromo-2-methylheptan-2-ol to achieve high levels of diastereoselective control in their transformations.

Table 3: Potential Diastereoselective Functionalization of a Chiral 7-Bromo-2-methylheptan-2-ol Derivative

| Reaction Type | Description | Expected Stereochemical Outcome |

|---|---|---|

| Intramolecular Cyclization | Formation of a cyclic ether (oxepane) via internal S_N2 reaction. | Preferential formation of one diastereomeric cyclic product due to the influence of the existing stereocenter. acs.org |

| Epoxidation of an Unsaturated Analogue | Reaction of a C=C double bond with an epoxidizing agent. | The chiral center at C2 could direct the attack of the reagent, leading to a diastereomeric excess of the resulting epoxide. |

Advanced Analytical and Spectroscopic Characterization in Research on 7 Bromo 2 Methylheptan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For 7-bromo-2-methylheptan-2-ol, ¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule, confirming its carbon skeleton and the placement of functional groups.

In a typical ¹H NMR analysis, the compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and the spectrum recorded. The resulting spectrum is analyzed for chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal).

Research Findings: A study involving the synthesis of various bromoalkyl tertiary alcohols for use in polymer functionalization reported the ¹H NMR spectrum of 7-bromo-2-methylheptan-2-ol. doi.orgpurdue.edu The spectrum provides definitive evidence for the compound's structure. The key is to correlate each signal to the specific protons in the molecule.

The expected signals and their assignments are as follows:

A triplet at approximately 3.40 ppm corresponds to the two protons on the carbon atom bonded to the bromine atom (–CH₂Br). The triplet splitting arises from coupling to the adjacent methylene (B1212753) group.

A singlet around 1.21 ppm is assigned to the six protons of the two equivalent methyl groups attached to the tertiary carbon bearing the hydroxyl group (–C(OH)(CH₃)₂). This signal is a singlet because there are no adjacent protons.

A broad singlet, which can appear over a variable range but is often found around 1.5-2.0 ppm, is due to the hydroxyl proton (–OH). Its broadness and variable chemical shift are due to hydrogen bonding and chemical exchange.

A series of multiplets between approximately 1.35 and 1.85 ppm arise from the ten protons of the five methylene groups (–(CH₂)₅–) that form the backbone of the heptane (B126788) chain. The overlapping nature of these signals can make precise individual assignment complex without further 2D NMR experiments.

The integration of these signals would correspond to a proton ratio of 2:6:1:10, confirming the relative number of protons in each unique chemical environment. The purity of the sample can also be assessed; the absence of significant unassignable peaks indicates a high degree of purity.

Interactive Data Table: ¹H NMR Data for 7-Bromo-2-methylheptan-2-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.40 | Triplet (t) | 2H | H-7 (–CH₂Br) |

| ~1.85 | Multiplet (m) | 2H | H-6 |

| ~1.56 | Multiplet (m) | 2H | H-3 |

| ~1.43 | Multiplet (m) | 4H | H-4, H-5 |

| ~1.21 | Singlet (s) | 6H | H-1, H-1' (–C(CH₃)₂) |

| Variable | Broad Singlet | 1H | –OH |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 7-bromo-2-methylheptan-2-ol (molar mass: 209.12 g/mol for the monoisotopic mass of C₈H₁₇⁷⁹BrO), electron ionization (EI) is a common method.

Research Findings: While a specific published mass spectrum for 7-bromo-2-methylheptan-2-ol is not readily available, the expected fragmentation pattern can be predicted based on established principles for alcohols and alkyl halides. wikipedia.orgjove.comwhitman.eduwhitman.edulibretexts.org A key feature would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 208 and 210, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). libretexts.org

The molecular ion of a tertiary alcohol is often weak or absent due to the stability of the tertiary carbocation formed upon fragmentation. whitman.eduwhitman.edu Common fragmentation pathways would include:

α-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom. Loss of a methyl radical (•CH₃, 15 Da) would lead to a prominent peak at m/z 193/195.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a peak at m/z 190/192.

Cleavage of the C-Br bond: Loss of a bromine radical (•Br, 79/81 Da) would yield a fragment at m/z 129.

Further fragmentation of the alkyl chain would produce a series of smaller carbocation fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 7-Bromo-2-methylheptan-2-ol

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 208/210 | [C₈H₁₇BrO]⁺ | Molecular Ion (M⁺) |

| 193/195 | [C₇H₁₄BrO]⁺ | α-Cleavage (Loss of •CH₃) |

| 190/192 | [C₈H₁₆Br]⁺ | Dehydration (Loss of H₂O) |

| 129 | [C₈H₁₇O]⁺ | Loss of •Br |

| 59 | [C₃H₇O]⁺ | Cleavage at C2-C3 |

Chromatographic Techniques for Isolation and Quantification

Chromatography is indispensable for separating components of a mixture, allowing for both the isolation of pure substances and the quantification of individual components.

Gas chromatography (GC) is an ideal technique for assessing the purity of volatile compounds like 7-bromo-2-methylheptan-2-ol. purdue.edu The compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., column type, temperature program, and carrier gas flow rate).

Research Findings: In a research context, GC would be used to monitor the progress of the synthesis of 7-bromo-2-methylheptan-2-ol and to determine the purity of the final product. acs.org A pure sample would exhibit a single major peak on the chromatogram. The presence of other peaks would indicate impurities, such as unreacted starting materials or byproducts from side reactions. The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative analysis of purity. GC is particularly useful for separating and quantifying potential isomers that might be formed during the synthesis.

A typical GC analysis on a non-polar or medium-polarity column (e.g., DB-5 or HP-5) would show 7-bromo-2-methylheptan-2-ol eluting at a specific retention time determined by its boiling point and interaction with the stationary phase. researchgate.netresearchgate.net

Interactive Data Table: Hypothetical GC Purity Analysis of a 7-Bromo-2-methylheptan-2-ol Sample

| Peak Number | Retention Time (min) | Area (%) | Tentative Identification |

|---|---|---|---|

| 1 | 4.8 | 1.5 | Unreacted Starting Material |

| 2 | 10.2 | 98.0 | 7-Bromo-2-methylheptan-2-ol |

| 3 | 11.5 | 0.5 | Unidentified Byproduct |

For less volatile compounds or complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. studymind.co.uk While 7-bromo-2-methylheptan-2-ol is amenable to GC, HPLC offers versatility, especially when analyzing reaction mixtures containing non-volatile reagents or products. researchgate.net

Research Findings: In a typical reversed-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.gov Due to its alkyl chain, 7-bromo-2-methylheptan-2-ol is relatively non-polar and would be well-retained on a C18 column. The polarity of the mobile phase can be adjusted (gradient elution) to effectively separate the target compound from more polar or less polar impurities. A UV detector is commonly used, although this compound lacks a strong chromophore, which might necessitate the use of other detectors like a refractive index (RI) detector or connection to a mass spectrometer (LC-MS). studymind.co.ukbldpharm.com

Interactive Data Table: Example HPLC Separation Parameters

| Parameter | Value/Description |

|---|---|

| Column | C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | RI or ELSD (Evaporative Light Scattering Detector) |

| Expected Rt | ~8.5 min |

Gas Chromatography (GC) for Purity and Isomer Ratios

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com The resulting spectra provide a unique "fingerprint" and are excellent for identifying the functional groups present.

Research Findings: For 7-bromo-2-methylheptan-2-ol, the IR spectrum would be dominated by a very strong, broad absorption band characteristic of the O-H stretch of a hydrogen-bonded alcohol, typically appearing around 3600-3200 cm⁻¹. spectroscopyonline.comwpmucdn.com Other key peaks include the C-H stretching vibrations just below 3000 cm⁻¹, the C-O stretching vibration for a tertiary alcohol (around 1210-1100 cm⁻¹), and the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum (typically 650-550 cm⁻¹). spectroscopyonline.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations are usually strong. The C-Br stretch also gives a characteristic Raman signal. s-a-s.org

Interactive Data Table: Characteristic Vibrational Frequencies for 7-Bromo-2-methylheptan-2-ol

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3600-3200 | 3600-3200 | Strong, Broad / Weak |

| C-H Stretch (sp³) | 2980-2850 | 2980-2850 | Strong / Strong |

| C-O Stretch (Tertiary Alcohol) | 1210-1100 | 1210-1100 | Strong / Medium |

| C-Br Stretch | 650-550 | 650-550 | Medium / Strong |

Computational Chemistry and Molecular Modeling of 7 Bromo 2 Methylheptan 2 Ol

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its stability, reactivity, and physical properties. For 7-bromo-2-methylheptan-2-ol, methods like Density Functional Theory (DFT) can be employed to determine its ground-state electronic structure.

Detailed research findings from such studies would typically involve the calculation of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. aimspress.com

Furthermore, QM methods are used to generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as the areas around the oxygen and bromine atoms, and electron-poor regions (positive potential), typically around the hydrogen atoms of the hydroxyl group and the alkyl chain. This information is invaluable for predicting sites of nucleophilic or electrophilic attack.

While specific, in-depth QM research on 7-bromo-2-methylheptan-2-ol is not extensively published, a variety of its molecular properties have been computed and are available in public databases. nih.gov These computed descriptors provide a foundational energetic and electronic profile of the molecule.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 209.12 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes

The structural flexibility of 7-bromo-2-methylheptan-2-ol, which possesses five rotatable single bonds, gives rise to a complex conformational landscape. nih.gov Molecular dynamics (MD) simulations are a computational technique used to explore these various conformations by simulating the atomic motions of the molecule over time. numberanalytics.com

An MD simulation would reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers between them. numberanalytics.comfrontiersin.org By simulating the molecule in different environments, such as in a vacuum or in a solvent, one can understand how intermolecular interactions influence its shape. The simulation tracks the trajectory of each atom based on a force field, which is a set of parameters describing the potential energy of the system. numberanalytics.com

For 7-bromo-2-methylheptan-2-ol, the analysis would focus on the dihedral angles along the heptane (B126788) backbone and the orientation of the hydroxyl and bromo substituents. The results would be presented as a potential energy surface, identifying the global minimum energy conformer and other low-energy, populated states. nih.govwustl.edu This information is critical, as the reactivity and biological activity of a flexible molecule can be highly dependent on the specific conformations it adopts. frontiersin.org

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C1-C2-C3-C4 | Rotation around the C2-C3 bond |

| τ2 | C2-C3-C4-C5 | Rotation around the C3-C4 bond |

| τ3 | C3-C4-C5-C6 | Rotation around the C4-C5 bond |

| τ4 | C4-C5-C6-C7 | Rotation around the C5-C6 bond |

| τ5 | C5-C6-C7-Br | Rotation around the C6-C7 bond, orienting the bromine atom |

| τ6 | C3-C2-O-H | Rotation of the hydroxyl proton |

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful methods for mapping out the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition states that control the reaction rate. numberanalytics.comarxiv.org For 7-bromo-2-methylheptan-2-ol, several reaction types can be modeled.

Given that it is a tertiary alcohol, it can be protonated by a strong acid to form a good leaving group (water), which then departs to generate a tertiary carbocation. This carbocation can then undergo various reactions. This species is a known reagent in Friedel-Crafts bromoalkylation reactions, where it acts as the electrophile that alkylates an aromatic ring. researchgate.netacs.org Computational modeling using DFT can be used to study this mechanism in detail. researchgate.net Calculations would locate the transition state for the carbocation formation and the subsequent transition state for the C-C bond formation with an aromatic substrate. The calculated activation energies for these steps would provide a quantitative prediction of the reaction's feasibility and rate. researchgate.net

Alternatively, as a tertiary alkyl halide, the molecule could theoretically undergo nucleophilic substitution (S_N1) or elimination (E1) reactions. numberanalytics.comresearchgate.net Both reactions proceed through the same tertiary carbocation intermediate. Theoretical modeling can elucidate the energetics of the competing pathways that follow the formation of the carbocation: attack by a nucleophile (S_N1) versus deprotonation of an adjacent carbon (E1). By calculating the free energy barriers for each path, computational methods can predict which product is more likely to form under specific reaction conditions. researchgate.netnih.gov

| Step | Computational Task | Expected Output |

|---|---|---|

| 1 | Geometry optimization of reactants (e.g., 7-bromo-2-methylheptan-2-ol and a nucleophile). | Minimum energy structures and their electronic energies. |

| 2 | Locate the transition state (TS) for the departure of the leaving group to form the carbocation. | The 3D structure and energy of the TS. A single imaginary frequency confirms it is a true TS. |

| 3 | Geometry optimization of the carbocation intermediate. | Structure and energy of the reactive intermediate. |

| 4 | Locate the transition state for the nucleophilic attack on the carbocation. | The 3D structure and energy of the second TS. |

| 5 | Geometry optimization of the final product(s). | Minimum energy structure and electronic energy of the product. |

| 6 | Calculate the full reaction energy profile. | A plot of free energy vs. reaction coordinate, showing activation energies for each step. |

Structure-Reactivity Relationship Modeling using Computational Approaches

Structure-Reactivity Relationship modeling, often in the form of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), uses computational descriptors to build statistical models that predict the activity or properties of molecules. tandfonline.comacs.org For a class of compounds like alkyl halides, these models can correlate structural features with reactivity. aimspress.comnih.gov

For 7-bromo-2-methylheptan-2-ol, a QSAR model could be developed to predict its reactivity in, for instance, S_N1 reactions. This would involve calculating a range of computational descriptors for this molecule and a series of structurally similar compounds. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. acs.org

By correlating these descriptors with experimentally measured reaction rates, a predictive model can be generated. For example, such a model might show that the stability of the carbocation intermediate, which can be calculated using quantum mechanics, is the most critical predictor of the S_N1 reaction rate. The partial charge on the carbon atom bonded to the bromine could also be a significant descriptor. These models allow for the rapid virtual screening of new, hypothetical compounds to identify candidates with desired reactivity profiles without the need for synthesis and experimental testing. acs.org

Applications of 7 Bromo 2 Methylheptan 2 Ol in Advanced Materials and Fine Chemical Synthesis

Utility in Polymer Science and Materials Engineering

The primary and most well-documented application of 7-bromo-2-methylheptan-2-ol is in the field of polymer modification, particularly for the creation of high-performance ion-conducting membranes.

7-Bromo-2-methylheptan-2-ol serves as a critical alkylating agent in the synthesis of anion exchange membranes (AEMs), which are essential components in electrochemical devices like fuel cells and water electrolyzers. lanl.govrsc.org The synthesis involves a one-step acid-catalyzed Friedel–Crafts bromoalkylation reaction where the aromatic rings of a polymer backbone are functionalized. acs.orgosti.gov A common polymer used is polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS), a robust and elastomeric triblock copolymer. acs.orgosti.gov

In this process, catalyzed by a strong acid like triflic acid, the tertiary alcohol of 7-bromo-2-methylheptan-2-ol is protonated and subsequently loses a water molecule to form a stable tertiary carbocation. acs.org This carbocation then readily reacts with the phenyl groups of the polystyrene (PS) blocks of the SEBS polymer via electrophilic aromatic substitution. acs.org This reaction attaches a bromo-pentyl side chain to the polymer backbone. The terminal bromine on the newly introduced side chain is then quaternized, typically through a reaction with trimethylamine (B31210) (TMA), to create a positively charged quaternary ammonium (B1175870) group. acs.orgosti.gov This final step transforms the polymer into an anion-conducting material.

The resulting functionalized polymer, for instance, an alkyl trimethylammonium functionalized poly(styrene-ethylene-styrene) block copolymer (SES-TMA), possesses ionic domains that facilitate the transport of anions. lanl.gov These AEMs are noted for their excellent chemical stability, particularly because the polymer backbone is composed entirely of carbon-carbon bonds, which are resistant to degradation under the high pH conditions found in alkaline fuel cells. acs.org

A significant advantage of using 7-bromo-2-methylheptan-2-ol and its analogues in AEM synthesis is the ability to precisely control the final properties of the membrane. acs.org This control is achieved by modulating two key parameters: the degree of functionalization (DF) and the length of the alkyl tether that connects the cationic group to the polymer backbone.

The degree of functionalization refers to the percentage of styrene (B11656) units in the polymer that have been successfully bromoalkylated and subsequently aminated. By adjusting the molar ratio of 7-bromo-2-methylheptan-2-ol to the styrene units during the Friedel-Crafts reaction, researchers can control the DF. acs.org A higher DF leads to a higher ion exchange capacity (IEC), which generally enhances the ionic conductivity of the membrane. However, a very high DF can also lead to excessive water uptake and swelling, which can compromise the mechanical integrity of the membrane. acs.org

The tether length between the polymer backbone and the quaternary ammonium group also plays a crucial role. By using bromo-alcohols with different alkyl chain lengths (e.g., 5-bromo-2-methylpentan-2-ol vs. 7-bromo-2-methylheptan-2-ol), the distance of the ionic group from the backbone can be varied. acs.org This tether length influences the morphology of the polymer's microphase-separated structure, which consists of hydrophobic and hydrophilic (ionic) domains. osti.gov The formation of well-defined, interconnected hydrophilic channels is essential for efficient ion transport. Research has shown that longer tethers can lead to more defined phase separation and improved ionic conductivity. acs.org However, attempts to use shorter tethers (with one or two carbons) have been unsuccessful, likely due to the instability of the carbocation intermediate when the bromine atom is too close to the reaction center. acs.org

The impact of the degree of functionalization on key membrane properties is summarized in the table below, based on data for SEBS-based AEMs functionalized using a C5-tether.

| Property | 50% Degree of Functionalization | 80% Degree of Functionalization |

| Ion Exchange Capacity (IEC) | 1.09 mequiv/g | 1.55 mequiv/g |

| Water Uptake (WU) | 110-123 wt% | 150-155 wt% |

| Hydration Number (λ) | 53-66 | 53-66 |

| Table 1: Research findings on the effect of the degree of functionalization on the properties of SEBS-based AEMs. acs.org |

To mitigate high water uptake and improve mechanical strength, these AEMs can be further modified by cross-linking the polymer chains. acs.org

Synthesis of Functionalized Anion Exchange Membranes (AEMs)

Strategic Intermediate in the Production of Specialty Chemicals

Beyond its direct application in creating functional polymers, 7-bromo-2-methylheptan-2-ol is a strategic bifunctional building block for the synthesis of other specialty chemicals. Its two reactive sites—the bromine and the hydroxyl group—can be addressed with different reagents, allowing for the stepwise construction of more complex molecules.

While its primary documented use is in the synthesis of the aforementioned AEMs, its structure makes it a candidate for creating a variety of organic compounds. The terminal bromine can be substituted via nucleophilic substitution reactions (e.g., with azides, cyanides, or other nucleophiles) or used in the formation of Grignard reagents. The tertiary alcohol can undergo dehydration to form an alkene or be used in esterification reactions under specific conditions. This versatility makes it a useful intermediate for chemists aiming to synthesize molecules with a seven-carbon chain and functionalities at both the second and seventh positions.

Methodological Advancements in Organic Synthesis Enabled by the Compound

The use of 7-bromo-2-methylheptan-2-ol has been central to a key methodological advancement in the functionalization of aromatic polymers. The acid-catalyzed Friedel-Crafts bromoalkylation using a tertiary alcohol represents a significant improvement over other methods for introducing tethered functional groups. acs.org

This method provides a direct, one-step route to install a bromoalkyl chain onto an aromatic ring. osti.gov The reaction mechanism proceeds through the formation of a tertiary carbocation intermediate after the protonation of the alcohol by a strong Brønsted acid and the subsequent loss of water. acs.org This carbocation is stable enough to react efficiently with the electron-rich aromatic rings of the polymer. acs.org

A crucial aspect of this methodology is the choice of catalyst. Extensive screening has shown that trifluoromethanesulfonic acid (triflic acid) is the most effective catalyst for this transformation. osti.gov However, the reaction requires a stoichiometric amount (slightly more than 1 equivalent) of the acid relative to the bromo-alcohol. This is because the water produced as a byproduct of the reaction is also protonated by the strong acid, which reduces the catalyst's reactivity. osti.gov The reaction is also exothermic and is typically conducted at low temperatures (0 °C) to prevent side reactions or polymer gelation. osti.gov This specific methodology, utilizing a bromoalkylated tertiary alcohol like 7-bromo-2-methylheptan-2-ol, has enabled the convenient synthesis of a series of AEMs with tunable properties that were previously more difficult to achieve. acs.org

Future Research Directions and Unexplored Avenues for 7 Bromo 2 Methylheptan 2 Ol

Development of Eco-Friendly and Sustainable Synthetic Protocols

The advancement of green chemistry principles is crucial for the future synthesis of 7-Bromo-2-methylheptan-2-ol. Traditional methods, while effective, often rely on reagents and conditions with considerable environmental footprints.

Future research should focus on several key areas:

Biocatalytic Approaches: The use of enzymes, such as haloperoxidases or engineered dehalogenases, offers a highly selective and environmentally benign alternative for bromination and hydroxylation reactions. scribd.comresearchgate.netresearchgate.net Research into identifying or engineering enzymes that can accommodate long-chain substrates like 2-methylheptan-2-ol is a promising frontier. scribd.com Such biocatalysts operate under mild conditions, typically in aqueous media, minimizing waste and hazardous reagent use. scribd.com

Alternative Brominating Agents: Moving away from elemental bromine, which is hazardous and corrosive, is a priority. scribd.com Investigating solid, more stable N-bromo reagents like N-bromosuccinimide (NBS) in greener solvent systems, or employing oxidative bromination with a catalytic source of bromide, can significantly improve the sustainability of the synthesis. cambridgescholars.comresearchgate.netsci-hub.se